2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
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Overview
Description
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile is an organic compound that features both hydroxy and phenylamino functional groups attached to an acetonitrile backbone
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, polymers, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. Common synthetic routes include:
Aldol Condensation: Reacting 4-hydroxybenzaldehyde with phenylamine in the presence of a base to form an intermediate, followed by the addition of a cyanide source to yield the final product.
Nucleophilic Substitution: Using a nucleophilic substitution reaction where 4-hydroxybenzaldehyde is first converted to a suitable leaving group, which is then displaced by phenylamine in the presence of a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The mechanism of action for 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and phenylamino groups could form hydrogen bonds or participate in other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile: Similar structure but with a methyl group instead of a phenyl group.
2-(4-Hydroxyphenyl)-2-(ethylamino)acetonitrile: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile is unique due to the presence of both hydroxy and phenylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-anilino-2-(4-hydroxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMXIXLPVQUNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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